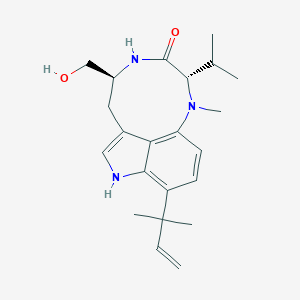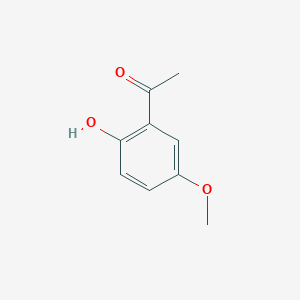
2'-Hydroxy-5'-methoxyacetophenone
Vue d'ensemble
Description
It is a white crystalline solid with a melting point of approximately 52°C . This compound is often used in the synthesis of various organic molecules and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2’-Hydroxy-5’-methoxyacetophenone can be synthesized through the Elbs persulfate oxidation of phenols . This method involves the oxidation of phenolic compounds using persulfate as the oxidizing agent. The reaction typically occurs under acidic conditions and at elevated temperatures.
Industrial Production Methods: In industrial settings, 2’-Hydroxy-5’-methoxyacetophenone can be produced by the reaction of hydroxyacetophenone with methoxy bromide . This method involves the substitution of a bromine atom with a methoxy group in the presence of a base, such as sodium hydroxide, to yield the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Hydroxy-5’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like methoxy bromide and bases such as sodium hydroxide are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted acetophenone derivatives.
Applications De Recherche Scientifique
2’-Hydroxy-5’-methoxyacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a precursor in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 2’-Hydroxy-5’-methoxyacetophenone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring allow the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biological pathways, making the compound useful in enzyme inhibition studies and drug development .
Comparaison Avec Des Composés Similaires
- 2’-Hydroxy-4’-methoxyacetophenone
- 5’-Chloro-2’-hydroxyacetophenone
- 2’-Hydroxy-4’,5’-dimethoxyacetophenone
- 5’-Bromo-2’-hydroxyacetophenone
Comparison: 2’-Hydroxy-5’-methoxyacetophenone is unique due to the specific positioning of its hydroxy and methoxy groups, which influence its reactivity and interactions with other molecules. Compared to similar compounds, it has distinct aromatic properties and reactivity patterns, making it valuable in specific synthetic and research applications .
Propriétés
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIBGOFSXXWRIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220765 | |
| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
705-15-7 | |
| Record name | 2′-Hydroxy-5′-methoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxy-5'-methoxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 2'-Hydroxy-5'-methoxyacetophenone?
A1: Research indicates that this compound exhibits a range of biological activities, including:
- Acaricidal activity: Studies have shown potent acaricidal effects against mites like Dermatophagoides spp. and Tyrophagus putrescentiae. []
- Antimicrobial activity: It demonstrates selective growth-inhibiting effects against specific intestinal bacteria, notably Clostridium perfringens and Escherichia coli. []
- Anti-cancer activity: The compound exhibits significant cytotoxic activities against ovarian cancer cell lines (PA-1, Caov-3, and SK-OV-3). []
- Anti-inflammatory activity: this compound attenuates inflammatory responses in LPS-induced BV-2 and RAW264.7 cells. []
Q2: How does the structure of this compound influence its acaricidal activity?
A2: The presence and position of functional groups on the acetophenone skeleton significantly impact the compound's acaricidal activity. Research suggests that a single methoxy group at the 2'-, 3'-, or 4'- position enhances toxicity against mites compared to dimethoxy or hydroxy substitutions. []
Q3: Does this compound interact with DNA or proteins?
A3: Yes, studies show that this compound can bind to both DNA and proteins:
- DNA Binding: A Zn(II) complex containing this compound thiosemicarbazone exhibited strong binding affinity to calf thymus DNA (CT-DNA). []
- Protein Binding: The same Zn(II) complex also demonstrated binding affinity to bovine serum albumin (BSA). []
Q4: What is the role of this compound in plants?
A4: this compound has been identified as a constituent of volatile organic compounds emitted by the capitate glandular trichomes (GTs) of Flourensia campestris, a plant species known for its production of specialized metabolites. []
Q5: Have any computational studies been conducted on this compound?
A5: Yes, computational chemistry methods have been employed to study the compound's properties:
- Molecular Modeling: Molecular docking studies have investigated the interactions of this compound with enzymes like aldose reductase, alpha-amylase, and collagenase. Additionally, ADME/T analysis has been performed to predict its drug-like properties. []
- Theoretical Calculations: Density functional theory (DFT) calculations have been used to examine the structure, vibrational frequencies, intramolecular hydrogen bonding, and reactivity of this compound and its isomers. []
Q6: Are there analytical methods available to detect and quantify this compound?
A6: Various analytical techniques have been utilized to characterize and quantify this compound:
- Spectroscopic methods: Techniques like UV–Vis, FT-IR, and NMR spectroscopy are routinely used for structural characterization. [, ]
- Chromatographic methods: Gas chromatography coupled with mass spectrometry (GC/MS) has been employed to identify and quantify the compound in plant extracts. []
- Electrochemical methods: Voltammetric studies have been conducted to investigate the electrochemical behavior of this compound and its metal complexes. [, ]
Q7: Has this compound been investigated for its potential to inhibit specific enzymes?
A7: Yes, research has explored the inhibitory effects of this compound on several enzymes:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


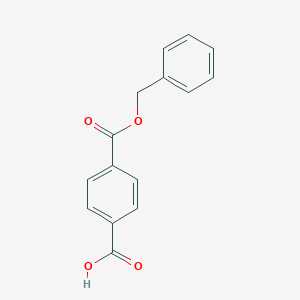

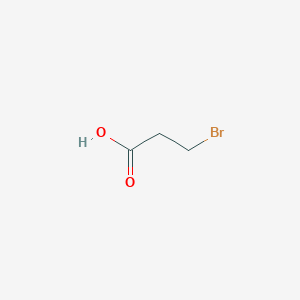
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)

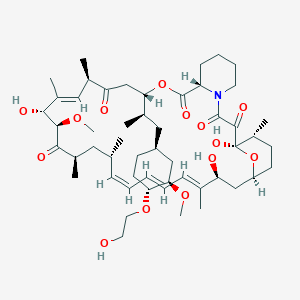
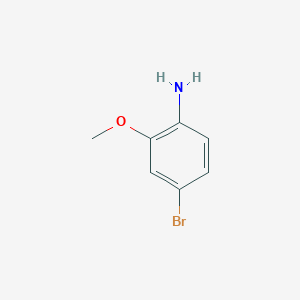
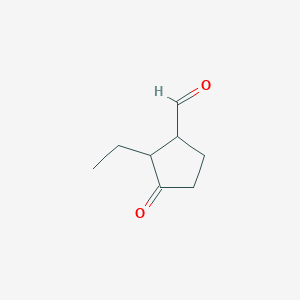
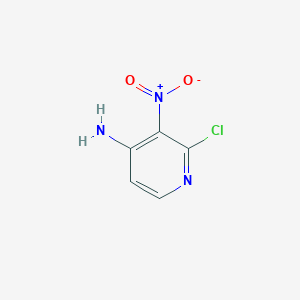
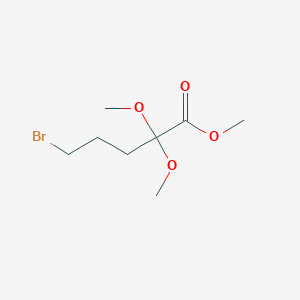
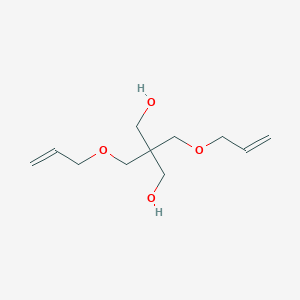
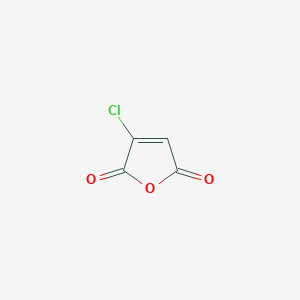
![Ethanone,1-[4-fluoro-2-(methylamino)phenyl]-(9ci)](/img/structure/B48874.png)
